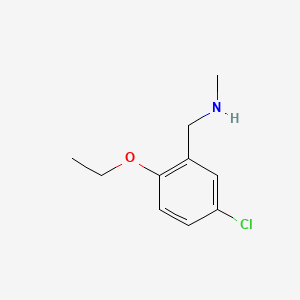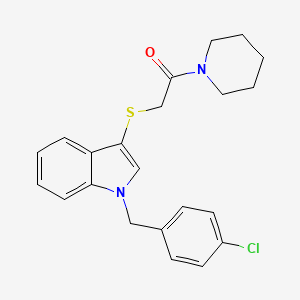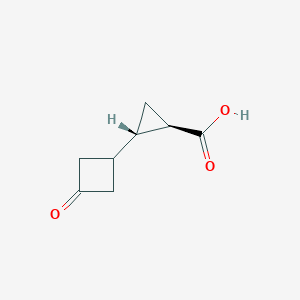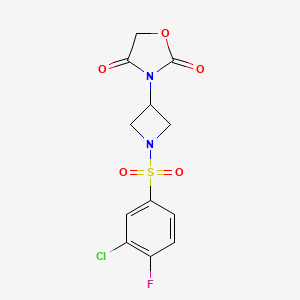![molecular formula C14H14O4S B2914740 Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate CAS No. 339098-23-6](/img/structure/B2914740.png)
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate, also known as Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate, is a synthetic compound that is used in a variety of scientific research applications. It is a product of a condensation reaction between 4-methoxybenzyl alcohol and thiophene-2-carboxylic acid. This compound has a wide range of applications in scientific research due to its unique properties, and it has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Mechanism of Action
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate acts as a ligand, binding to proteins and other molecules in order to initiate or modulate biochemical and physiological processes. The exact mechanism of action of the compound is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions between the compound and its target molecules.
Biochemical and Physiological Effects
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate has been shown to affect a variety of biochemical and physiological processes. In biochemical studies, it has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase, and to modulate the folding of proteins. In physiological studies, it has been found to modulate cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is stable under a variety of conditions. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Future Directions
For research include further studies of its mechanism of action, its potential therapeutic applications, and its potential as a drug delivery system. Additionally, further research could be conducted on its effects on cell signaling pathways, its ability to modulate gene expression, and its potential as a biomarker for disease diagnosis and prognosis.
Synthesis Methods
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate is synthesized by a condensation reaction between 4-methoxybenzyl alcohol and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, in an organic solvent, such as ethanol or methanol. The reaction is typically conducted at a temperature of 70°C for two hours, after which the product is isolated by filtration or precipitation. The product is then purified by recrystallization or distillation.
Scientific Research Applications
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate has a wide range of applications in scientific research. It is used in the study of biochemical processes, such as protein folding, enzyme inhibition, and signal transduction. It is also used in the study of physiological processes, such as cell growth and differentiation, and in the study of pharmacological processes, such as drug metabolism and drug interaction.
properties
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-16-11-5-3-10(4-6-11)9-18-12-7-8-19-13(12)14(15)17-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWNIDRBNIHBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2914662.png)

![N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2914667.png)
![3-Cyclopropylidene-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914668.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2914669.png)



![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2914674.png)
![1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2914675.png)

![3-(2,4-dichlorophenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)